Pyrite vs. Marcasite: Direct Bandgap Semiconductor Enables Stronger Optical Absorption for Photovoltaic and Photoelectrochemical Selection
First-principles density functional theory (DFT) calculations demonstrate that pyrite (cubic FeS₂) is a direct band-gap semiconductor, whereas its polymorph marcasite (orthorhombic FeS₂) is an indirect band-gap semiconductor. This fundamental electronic structure difference has direct implications for optical absorption efficiency: direct bandgap transitions occur without requiring phonon participation, enabling stronger absorption coefficients per unit thickness [1]. Experimental measurements confirm pyrite exhibits an optical bandgap of 0.95 eV with an absorption coefficient exceeding 10⁵ cm⁻¹, absorbing >90% of incoming sunlight in films only 100 nm thick [2].
| Evidence Dimension | Electronic band structure (direct vs. indirect bandgap) |
|---|---|
| Target Compound Data | Pyrite (FeS₂, cubic): Direct band-gap semiconductor; optical bandgap = 0.95 eV |
| Comparator Or Baseline | Marcasite (FeS₂, orthorhombic): Indirect band-gap semiconductor; optical bandgap = 0.73–0.76 eV |
| Quantified Difference | Direct vs. indirect bandgap transition mechanism; pyrite bandgap 0.19–0.22 eV larger |
| Conditions | First-principles DFT calculations; experimental optical absorption measurements on thin films |
Why This Matters
Procurement for photovoltaic or photoelectrochemical applications should prioritize pyrite over marcasite due to its direct bandgap enabling intrinsically stronger light absorption per unit thickness.
- [1] Jin, G. (2011). Electronic structures and floatability of pyrite, marcasite and pyrrhotite. The Chinese Journal of Nonferrous Metals, 21(6), 1482-1487. View Source
- [2] Ennaoui, A., Fiechter, S., Pettenkofer, C., Alonso-Vante, N., Büker, K., Bronold, M., Höpfner, C., & Tributsch, H. (1993). Iron disulfide for solar energy conversion. Solar Energy Materials and Solar Cells, 29(4), 289-370. View Source
